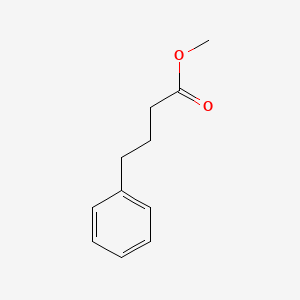

Methyl 4-phenylbutanoate

Cat. No. B1331465

M. Wt: 178.23 g/mol

InChI Key: YRYZGVBKMWFWGT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07902394B2

Procedure details

8 L of 3.0 M methylmagnesium chloride in ether was transferred to a 22 L 3-necked, round-bottomed flask using N2 pressure. This flask was equipped with argon flow inlet. The solution had been chilled to 0° in an ice-acetone bath and 1283 g (7.2 moles) quantity of methyl-4-phenylbutyrate was added under argon over 4 h maintaining the temperature between 0° C. and 11° C. The reaction mixture was stirred for 1H and an aliquot was withdrawn, quenched in water and extracted with ether. The ether extract was concentrated and the residual oil was assayed by NMR spectrum. This confirmed that no starting material remained. The reaction mixture was rechilled to 0° and 4 L of water was added over 3 to 4H. This caused vigorous gas evolution and slurrying during the initial stages of the addition and caused precipitation of a white solid. The reaction mixture was stirred for 1H following the water addition and the mixture was then filtered using Buchner funnel and the filtrate was separated. The aqueous phase was extracted with 2 L of ether-hexane mixture and the organic phases combined and concentrated to give 1200 g of yellow oil 94% yield.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][Mg]Cl.N#N.COC(=O)[CH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CC[O:21][CH2:22][CH3:23]>>[CH3:1][C:22]([CH3:23])([OH:21])[CH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8 L

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(CCCC1=CC=CC=C1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 1H

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

round-bottomed flask using

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This flask was equipped with argon flow inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution had been chilled to 0° in an ice-acetone bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature between 0° C. and 11° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an aliquot was withdrawn

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched in water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The ether extract

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was rechilled to 0°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

4 L of water was added over 3 to 4H

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This caused vigorous gas evolution and slurrying during the initial stages of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitation of a white solid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 1H

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the water addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted with 2 L of ether-hexane mixture

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCCC1=CC=CC=C1)(O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1200 g | |

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |